Cas no 899822-97-0 (3-Nitro-1-(4-octylphenyl)-1-propanone)

3-Nitro-1-(4-octylphenyl)-1-propanone structure
899822-97-0 structure
Product Name:3-Nitro-1-(4-octylphenyl)-1-propanone
CAS-nummer:899822-97-0
MF:C17H25NO3
MW:291.385305166245
CID:823911
PubChem ID:71578535
Update Time:2025-05-23

3-Nitro-1-(4-octylphenyl)-1-propanone Chemische en fysische eigenschappen

Naam en identificatie

    • 3-nitro-1-(4-octylphenyl)-preopanone
    • 3-nitro-1-(4-octylphenyl)propan-1-one
    • [ "" ]
    • 3-Nitro-1-(4-octylphenyl)-1-propanone (ACI)
    • 3-Nitro-1-(4-Octylphenyl)preopanone
    • 3-Nitro-1-(4-octylphenyl)-1-propanone
    • AC-25897
    • 899822-97-0
    • AKOS025401815
    • DB-366545
    • NJNSEIUIBRRLDJ-UHFFFAOYSA-N
    • SCHEMBL903614
    • Inchi: 1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3
    • InChI-sleutel: NJNSEIUIBRRLDJ-UHFFFAOYSA-N
    • LACHT: O=C(CC[N+](=O)[O-])C1C=CC(CCCCCCCC)=CC=1

Berekende eigenschappen

  • Exacte massa: 291.18344366g/mol
  • Monoisotopische massa: 291.18344366g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 10
  • Complexiteit: 304
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.4
  • Topologisch pooloppervlak: 62.9Ų

Experimentele eigenschappen

  • Kleur/vorm: Cryst.
  • Dichtheid: 1.032

3-Nitro-1-(4-octylphenyl)-1-propanone Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
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899822-97-0 98.0%
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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$494.00 2023-05-17
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N901100-500mg
3-Nitro-1-(4-octylphenyl)-1-propanone
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$948.00 2023-05-17
TRC
N901100-1g
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$ 1200.00 2023-09-06
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3-Nitro-1-(4-octylphenyl)-1-propanone
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$1590.00 2023-05-17
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
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A2B Chem LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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3-Nitro-1-(4-octylphenyl)-1-propanone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Triethylsilane ,  Titanium tetrachloride Solvents: Dichloromethane ;  -10 °C → 5 °C; 0 °C → 5 °C; 3 - 5 h, 5 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  3 - 5 h, -10 °C → -5 °C
1.3 Solvents: Water ;  < 15 °C; 1 - 2 h, < 15 °C
1.4 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  4 - 6 h, 25 - 35 °C
1.5 Solvents: Ethyl acetate ,  Water ;  15 - 30 min, 25 - 35 °C
Referentie
An alternative efficient approach for the synthesis of Fingolimod hydrochloride
Vinigari, Krishna; Jonnada, Krishna; Mohammed, Noorjahan; Kotu, Girija Mangatayaru, Synthetic Communications, 2019, 49(1), 39-48

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Aluminum chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, 0 - 5 °C; 2 h, 0 - 5 °C; 16 h, 60 - 65 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  10 - 20 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ;  -10 °C; -10 °C → 30 °C; 2 h, 30 °C
1.4 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  0 - 5 °C; 0 °C → 30 °C; 5 h, 30 °C
Referentie
Efficient method for the synthesis of fingolimod and impurities
Maruthi, Raju N.; Venkateswara, Rao B.; Siddaiah, V., Pharma Chemica, 2017, 9(14), 36-40

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  5 h, rt
Referentie
Synthesis and characterization of fingolimod impurities: a drug for multiple sclerosis
Maruthi, Raju N.; Venkateswara, Rao B.; Siddaiah, V., Pharma Chemica, 2017, 9(10), 101-104

3-Nitro-1-(4-octylphenyl)-1-propanone Raw materials

3-Nitro-1-(4-octylphenyl)-1-propanone Preparation Products

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